Thiomuscimol
Overview
Description
Thiomuscimol is a chemical compound known for its role as a gamma-aminobutyric acid (GABA) receptor agonist. Structurally related to muscimol, this compound is characterized by the presence of a sulfur atom in place of the oxygen atom found in muscimol. This compound has garnered interest in the field of neuroscience due to its ability to interact with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiomuscimol involves the formation of the isothiazol-3-ol ring system. One common method includes the reaction of 5-aminomethyl-1,2-thiazole with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Thiomuscimol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: this compound can participate in substitution reactions where the amino group or the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Varied substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Thiomuscimol has several applications in scientific research:
Neuroscience: Used as a tool to study GABA receptor function and inhibitory neurotransmission.
Pharmacology: Investigated for its potential therapeutic effects in conditions involving GABAergic dysfunction, such as epilepsy and anxiety disorders.
Biochemistry: Employed in the study of receptor-ligand interactions and the structural analysis of GABA receptors.
Mechanism of Action
Thiomuscimol exerts its effects by binding to GABA receptors, specifically the GABA_A subtype. By mimicking the action of GABA, this compound enhances the inhibitory effects of this neurotransmitter, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparison with Similar Compounds
Muscimol: A structurally similar compound with an oxygen atom instead of sulfur.
Dihydromuscimol: Another analog with a reduced isoxazole ring, showing similar GABAergic activity.
Uniqueness of Thiomuscimol: this compound’s unique structural feature, the sulfur atom, distinguishes it from other GABA analogs. This difference can influence its binding properties and efficacy at GABA receptors, making it a valuable tool for studying the nuances of GABAergic neurotransmission.
Properties
IUPAC Name |
5-(aminomethyl)-1,2-thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBUOPGWPXUAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SNC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211078 | |
Record name | Thiomuscimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62020-54-6 | |
Record name | 5-(Aminomethyl)-3(2H)-isothiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62020-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomuscimol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062020546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiomuscimol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thiomuscimol interact with its target and what are the downstream effects?
A: this compound acts as a potent and selective agonist of the gamma-aminobutyric acid type A (GABAA) receptor. [, , , , , ] It binds to the GABA binding site on the receptor, mimicking the effects of the endogenous neurotransmitter GABA. This binding leads to the opening of chloride ion channels, causing hyperpolarization of the neuron and inhibiting neuronal firing. [, , , ]
Q2: What is the structural characterization of this compound?
A: * Molecular formula: C4H6N2OS * Molecular weight: 130.19 g/mol[9, 10] The synthesis of this compound often involves deuterium labeling for research purposes. []
Q3: What can you say about the structure-activity relationship (SAR) of this compound?
A: Modifications to the this compound structure, especially at the 4-position of the 3-isothiazolol ring, significantly impact its activity, potency, and selectivity for GABAA receptor subtypes. [] For example, introducing bulky aromatic groups like naphthylmethyl can increase potency and even lead to mixed antagonist profiles with both competitive and non-competitive components. []
Q4: Is there any information on the stability and formulation of this compound?
A: While specific stability data is limited in the provided abstracts, tritium-labeled this compound with a specific radioactivity of 29 Ci/mmol has been synthesized for binding assays. [] This suggests formulation strategies for research purposes are available.
Q5: What in vitro and in vivo efficacy has been demonstrated for this compound?
A: this compound effectively displaces [3H]GABA and [3H]gabazine in receptor binding assays, demonstrating its interaction with GABAA receptors. [, ] In vivo, it has been shown to induce convulsions after intravenous injections in animal models, further supporting its agonist activity at GABAA receptors. [] Research also suggests its effects on primary afferent terminal excitability in mouse spinal cords. [, ]
Q6: What is known about the toxicology and safety of this compound?
A: While the abstracts don't delve into detailed toxicity profiles, this compound's ability to induce convulsions in animal models highlights its potential for adverse effects at high doses. [] This underscores the need for careful dose management in research settings.
Q7: Are there any analytical methods used to characterize and quantify this compound?
A: The synthesis of this compound often utilizes deuterium labeling, enabling researchers to track the compound and study its binding kinetics using techniques like radioligand binding assays. [, ]
Q8: Have there been any studies on this compound's impact on the environment?
A8: The provided abstracts do not discuss environmental impacts or degradation of this compound.
Q9: What is the historical context and what are some milestones in this compound research?
A: this compound was first synthesized as a structural analog of muscimol, another GABAA receptor agonist. [, ] Early research recognized its potency and selectivity for GABAA receptors, establishing its value as a pharmacological tool for studying GABAergic neurotransmission. [, ] Over time, researchers have explored its structure-activity relationships, developed labeled versions for binding studies, and characterized its effects in various experimental models. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.